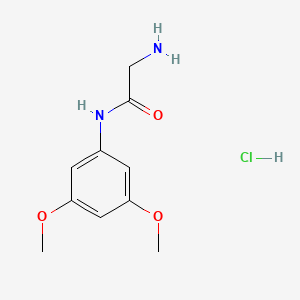

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride

Overview

Description

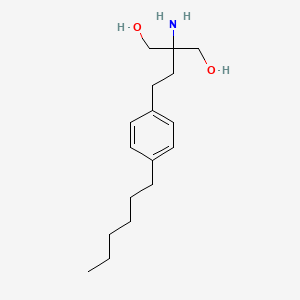

“2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride . The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis

The molecular weight of “this compound” is 246.69 g/mol . The molecular formula is C10H15ClN2O3 .Scientific Research Applications

X-ray Powder Diffraction in Potential Pesticides

2-amino-N-(3,5-dimethoxyphenyl)acetamide hydrochloride is structurally related to derivatives used in potential pesticides. These derivatives have been characterized using X-ray powder diffraction, highlighting their potential in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Neuroprotective Properties

The compound is similar in structure to other acetamide derivatives that have shown neuroprotective properties in animal models. These studies suggest potential applications in neuroprotection, particularly in conditions like hypoxia and global ischemia (Palmer et al., 1995).

Inhibitory Activity in Overactive Detrusor

Acetamide derivatives, including compounds structurally related to this compound, have been explored for their potential in treating overactive detrusor, demonstrating promising inhibitory activity (Take et al., 1992).

Fluorescent Probe for Carbonyl Compounds

A derivative of this compound has been utilized as a fluorescent probe, particularly for the sensitive detection of carbonyl compounds in environmental water samples (Houdier et al., 2000).

Antiulcer Activities

Similar compounds have been synthesized and evaluated for antiulcer activities, showing significant potential in this therapeutic area (Hosokami et al., 1992).

Effects on Postural Hypotension and Venous Pooling

Studies on related compounds have demonstrated effects on postural hypotension and venous pooling in animal models, suggesting potential clinical applications in cardiovascular disorders (Yamazaki, Tsuchida, & Aihara, 1987).

Kinetics and Mechanisms of Hydrolysis, Isomerisation, and Cyclisation

Research into the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of similar compounds provides insight into their chemical behavior, which is crucial for pharmaceutical development (Bernard et al., 1986).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to this compound have shown notable analgesic and anti-inflammatory activities, indicating their potential in pain and inflammation management (Yusov et al., 2019).

In Vivo Metabolism Studies

Studies on the in vivo metabolism of structurally related psychoactive substances provide valuable data for understanding the metabolic pathways and potential toxicity of these compounds (Kanamori et al., 2002).

Synthesis and Structure Analysis in Anticancer Research

Synthesis and structure analysis of compounds similar to this compound have been conducted, with a focus on anticancer drug development (Sharma et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets to induce a variety of biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (24669 g/mol) and formula (C10H15ClN2O3) suggest that it may have good bioavailability .

Result of Action

Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

2-amino-N-(3,5-dimethoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFUJOQPIKLBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)

![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)